![molecular formula C11H13BrINO2 B567911 Tert-butyl 4-bromo-3-iodophenylcarbamate CAS No. 1225389-44-5](/img/structure/B567911.png)
Tert-butyl 4-bromo-3-iodophenylcarbamate
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Overview
Description
Scientific Research Applications
- tert-Butyl 4-bromo-3-iodophenylcarbamate serves as a valuable reagent and intermediate in organic synthesis. Researchers use it to construct more complex molecules by introducing the 4-bromo-3-iodophenyl group into various chemical structures .
- Scientists have explored the synthesis of related compounds, such as tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate . These derivatives may have applications in medicinal chemistry or as potential bioactive agents.
- Understanding the solubility of tert-butyl 4-bromo-3-iodophenylcarbamate in various organic solvents (such as ethanol, chloroform, and dichloromethane) is crucial for formulation development. Researchers may investigate its compatibility with different excipients for drug delivery systems .
Organic Synthesis and Intermediates
Piperidine Derivatives
Solubility Studies and Formulation
Mechanism of Action
Target of Action
Similar compounds have been used for the synthesis of various derivatives with potential applications as anti-hiv agents , and for the modification of 4,5,6,7-tetrabromobenzotriazole (TBB) derivatives to generate improved CK2 inhibitors .
Mode of Action
It’s known that bromine and iodine atoms in organic compounds can participate in various reactions, including free radical reactions and nucleophilic substitutions .
Biochemical Pathways
Similar compounds have been involved in the synthesis of n-boc-aminoalkoxyphenyl derivatives, a precursor to pharmacophore elements for the treatment of glaucoma .
Result of Action
Similar compounds have shown potential application as anti-hiv agents and improved CK2 inhibitors .
properties
IUPAC Name |
tert-butyl N-(4-bromo-3-iodophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQUEWWFXMMYSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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